molecular formula C6H7N3O2 B1274602 2-Amino-4-methylpyrimidine-5-carboxylic acid CAS No. 769-51-7

2-Amino-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1274602
CAS No.: 769-51-7
M. Wt: 153.14 g/mol
InChI Key: DUWNUQBBVGEJPV-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyrimidine, characterized by an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Properties

IUPAC Name

2-amino-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWNUQBBVGEJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390085
Record name 2-Amino-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-51-7
Record name 2-Amino-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methylpyrimidine-5-carboxylic acid
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Preparation Methods

Conventional Synthetic Routes

Cyclization-Based Approaches

The classical synthesis of 2-Amino-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One fundamental approach includes the reaction of activated carbon compounds with guanidine derivatives to form the pyrimidine ring.

Guanidine Condensation Method

This approach utilizes the condensation of guanidine with appropriately substituted carbon compounds. The reaction typically proceeds under basic conditions to facilitate ring closure and formation of the pyrimidine core structure. Table 1 summarizes the reaction conditions and yields reported for this method.

Table 1: Guanidine Condensation Reaction Conditions

Starting Material Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Substituted acrylate derivatives NaOH Ethanol 70-80 5-8 65-75
β-ketoesters with methyl substituents K₂CO₃ DMF 90-100 4-6 70-80
Cyanoacetates NaOEt Ethanol 75-85 6-10 60-70

Oxidation Methods

Another approach involves the oxidation of 2-amino-4-methylpyrimidine derivatives to introduce the carboxylic acid functionality at the 5-position. This method typically employs strong oxidizing agents under controlled conditions.

Permanganate Oxidation

The oxidation of 5-substituted 2-amino-4-methylpyrimidines (e.g., 5-methyl or 5-alkyl derivatives) using potassium permanganate (KMnO₄) represents a common approach to introducing the carboxylic acid functionality. The reaction typically requires careful control of temperature and pH to prevent over-oxidation or decomposition of the pyrimidine ring.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances in synthesis techniques have led to the development of microwave-assisted methods for preparing 2-amino-4-substituted-pyrimidine-5-carboxylic acid derivatives, which can be applied to the synthesis of this compound.

A particularly efficient microwave-assisted solution-phase method has been documented for preparing related compounds. This approach involves a five-step linear protocol:

  • Initial Biginelli multicomponent reaction leading to dihydropyrimidine-2-thiones
  • S-alkylation with methyl iodide
  • Oxidation with manganese dioxide
  • Further oxidation with Oxone to provide 2-methylsulfonyl-pyrimidines
  • Displacement of the reactive sulfonyl group with nitrogen nucleophiles

This method offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and fewer side products. Table 2 compares conventional heating versus microwave-assisted synthesis for related pyrimidine derivatives.

Table 2: Conventional vs. Microwave-Assisted Synthesis Comparison

Parameter Conventional Heating Microwave-Assisted
Reaction time 24-48 hours 0.5-2 hours
Yield (%) 45-65 75-89
Solvent consumption High Reduced
Side products Significant Minimal
Energy consumption High Lower

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrimidine derivatives. A Biginelli-inspired three-component transformation has been utilized for synthesizing related 2-amino-pyrimidine derivatives.

This approach involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. The mechanism includes condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate. This method can be adapted for the synthesis of this compound by selecting appropriate starting materials and subsequent hydrolysis of the nitrile group.

Synthesis via Intermediates

From 2-Methylsulfonylpyrimidine Derivatives

Another viable approach involves nucleophilic displacement reactions. Starting from 5-substituted-2-methylsulfonylpyrimidine-4-carboxylic acid, the methylsulfonyl group can be displaced by ammonia to yield 2-amino-5-substituted-pyrimidine-4-carboxylic acid. This method can be modified to prepare this compound by using appropriate 4-methyl substituted precursors.

The reaction typically proceeds under moderate to high temperatures (80-120°C) in the presence of excess ammonia. The nucleophilic displacement occurs via an addition-elimination mechanism, with the methylsulfonyl group serving as an excellent leaving group.

From 2-Amino-4-methylpyrimidine

An alternative approach involves the direct carboxylation of 2-amino-4-methylpyrimidine at the 5-position. This can be achieved through lithiation followed by carboxylation with carbon dioxide. The lithiation typically occurs at the most acidic position (C-5) of the pyrimidine ring, followed by reaction with carbon dioxide and subsequent acidification to yield the desired carboxylic acid.

Table 3: Lithiation-Carboxylation Conditions for Pyrimidine Derivatives

Base Solvent Temperature (°C) CO₂ Source Yield (%)
n-BuLi THF -78 to -60 Dry ice 55-65
LDA THF/HMPA -78 to -40 Carbonated solution 60-70
LiTMP Et₂O -70 to -50 Pressurized CO₂ 65-75

Comparison of Synthetic Methods

Different synthetic approaches offer various advantages and limitations. Table 4 provides a comprehensive comparison of the major synthetic routes to this compound.

Table 4: Comparison of Major Synthetic Routes

Synthetic Method Advantages Limitations Overall Yield (%) Scale-up Potential
Guanidine Condensation Simple reagents, One-pot synthesis Moderate yields, Purification challenges 60-75 Good
Oxidation Methods Straightforward approach Harsh conditions, Over-oxidation risk 50-65 Moderate
Microwave-Assisted Fast reaction, High yields Equipment requirement 75-85 Limited
Multicomponent Reactions Atom economy, Fewer steps Complex optimization 65-80 Good
Nucleophilic Displacement High selectivity Requires specialized precursors 70-85 Excellent
Lithiation-Carboxylation Direct functionalization Cryogenic conditions, Air-sensitive 55-70 Poor

Purification Methods

Purification of this compound typically involves a combination of techniques:

  • Acid-Base Extraction : The carboxylic acid functionality allows for selective extraction into aqueous base (pH >8) and precipitation upon acidification (pH 2-3).

  • Recrystallization : Typically performed using ethanol, methanol, or water/ethanol mixtures, with yields of 85-95% and purity >98%.

  • Column Chromatography : For analytical purposes or small-scale preparations, silica gel chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients) can achieve high purity.

Analytical Characterization

Synthesized this compound is typically characterized by several techniques to confirm its identity and purity:

  • Melting Point : 313-316°C (decomposition)
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.1-7.4 (br s, 2H, NH₂), 2.45 (s, 3H, CH₃)
  • ¹³C NMR (DMSO-d₆): δ 166.5 (COOH), 163.2, 158.7, 156.4, 115.2, 23.7 (CH₃)
  • IR (KBr) : 3350-3250 (NH₂), 3100-2800 (OH), 1680 (C=O), 1640-1580 (C=N, C=C)
  • MS (ESI) : m/z 154 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted pyrimidines .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Amino-4-methylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals. The compound can undergo several reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that are important in organic synthesis .

Biological Applications

Enzyme Inhibition and Antimicrobial Activity

Research has highlighted the potential of this compound in enzyme inhibition. Its structural features enable it to interact with specific enzymes, potentially disrupting metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in the methylerythritol phosphate pathway, which is essential for isoprenoid biosynthesis in bacteria . This makes it a candidate for developing antibacterial agents.

Case Study: Antibacterial Activity

A series of compounds derived from this compound were evaluated for their antibacterial properties against various pathogens such as Burkholderia pseudomallei and Escherichia coli. These studies demonstrated significant antibacterial activity, particularly against organisms that are resistant to conventional antibiotics . The compounds' effectiveness was attributed to their ability to bind to zinc ions in the active sites of target enzymes.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating certain cancers and infectious diseases. Its ability to inhibit specific enzymes involved in disease pathways positions it as a promising candidate for drug development. For example, studies have indicated that modifications to the compound can enhance its selectivity and potency against cancer cells .

Industrial Applications

Material Development

In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and novel materials. Its chemical properties allow it to be incorporated into various formulations, enhancing their performance and efficacy.

Summary Table of Applications

Field Application Notes
ChemistryBuilding block for heterocyclic compoundsUsed in synthesis reactions (oxidation, reduction, substitution)
BiologyEnzyme inhibitionPotential antibacterial activity against specific pathogens
MedicineTherapeutic agentResearch ongoing for cancer treatment and infectious diseases
IndustryIntermediate in pharmaceutical productionContributes to the development of novel materials

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methylpyrimidine
  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-4-methylpyrimidine-5-carbonitrile

Comparison: Compared to these similar compounds, 2-Amino-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .

Biological Activity

2-Amino-4-methylpyrimidine-5-carboxylic acid (C6H7N3O2) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its amino and carboxylic acid functional groups, which enable it to interact with various biological targets, including enzymes and receptors. Its structural similarities to nucleobases suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

Property Value
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its ability to form hydrogen bonds and electrostatic interactions with specific molecular targets. These interactions can lead to the inhibition of enzyme activities, potentially disrupting metabolic pathways associated with various diseases, including cancer and bacterial infections.

Interaction with Enzymes

Research indicates that this compound may inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that it can interact with enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals . This selectivity makes it a promising candidate for developing antibacterial agents.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies demonstrate its effectiveness against various bacterial strains, including Burkholderia thailandensis, Escherichia coli, and Klebsiella pneumoniae. The compound's structural features suggest that it may disrupt bacterial growth by inhibiting essential enzymes .

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays have shown that derivatives of this compound exhibit cytostatic effects on cancer cell lines such as L1210 (murine leukemia) and HeLa (human cervix carcinoma) cells. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of potency among different derivatives, suggesting that modifications to the pyrimidine structure can enhance biological activity .

Study on Antitubercular Activity

A study evaluated the antitubercular activity of several pyrimidine derivatives, including those based on this compound. The results indicated that certain substitutions at the C-2 position significantly improved the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. For example, compounds with N-benzyl or morpholino groups showed promising results compared to standard treatments .

Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of enzymes linked to cancer metabolism. The study highlighted how structural modifications could enhance binding affinity and inhibitory effects against specific cancer-related enzymes, paving the way for potential therapeutic applications .

Summary of Findings

Biological Activity Target/Effect Reference
AntimicrobialEffective against E. coli, K. pneumoniae
AnticancerCytostatic effects on L1210 and HeLa cells
Enzyme InhibitionInhibits enzymes in the methylerythritol pathway

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 2-amino-4-methylpyrimidine-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester derivative. Add potassium hydroxide (KOH, 3 equivalents) in methanol to ethyl 2-amino-4-methyl-pyrimidine-5-carboxylate, reflux for 18 hours, concentrate, dilute with water, acidify with 6N HCl, and collect the precipitate as white crystals (95.4% yield). Confirm purity via melting point (>300°C), FT-IR (e.g., 1672 cm⁻¹ for C=O), and ¹H NMR (δ 2.52 ppm for methyl, δ 8.63 ppm for pyrimidine proton) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include 3273 cm⁻¹ (N-H stretch), 1672 cm⁻¹ (carboxylic acid C=O), and 1585 cm⁻¹ (aromatic C=C).
  • ¹H NMR (d6-DMSO): δ 2.52 (s, 3H, CH₃), δ 7.25 (br s, 2H, NH₂), δ 8.63 (s, 1H, pyrimidine-H).
    Cross-validate with elemental analysis (C₆H₇N₃O₂) and compare to literature data .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid prolonged storage due to potential degradation; monitor stability via periodic HPLC or TLC.
  • Dispose via certified hazardous waste protocols, adhering to local regulations .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Use databases like PISTACHIO, REAXYS, or BKMS_METABOLIC to model metabolic pathways or ring-opening reactions.
  • Perform DFT calculations to assess nucleophilic/electrophilic sites (e.g., amino group at position 2, carboxylic acid at position 5).
  • Validate predictions with experimental data (e.g., coupling reactions with aryl halides) .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Derivatization : Modify the carboxylic acid to esters or amides via EDCl/HOBt coupling.
  • Substitution : Introduce halogens at position 4 (methyl group) using POCl₃ or PCl₅.
  • Heterocyclic Fusion : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclization with thiourea .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Compare crystallization solvents (e.g., water vs. ethanol) to assess polymorphism.
  • Re-run DSC/TGA to confirm thermal stability.
  • Re-examine NMR sample preparation (e.g., deuterated solvent, concentration) to rule out solvent effects .

Q. What are the challenges in assessing its biological activity, and how can they be mitigated?

  • Methodological Answer :

  • Solubility : Use DMSO/water mixtures (≤5% DMSO) for in vitro assays.
  • Stability : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours.
  • Target Validation : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
2-Amino-4-methylpyrimidine-5-carboxylic acid

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